Cas no 33671-75-9 (9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en))
33671-75-9 structure
Product Name:9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en)
Número CAS:33671-75-9
MF:C24H22
Megavatios:310.431486606598
CID:1465449
Update Time:2022-07-27
9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en) Propiedades químicas y físicas
Nombre e identificación
-
- 9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en)
- MCULE-1223388738
- 1,4,9,10-tetramethoxy-anthracene
- ACMC-20mais
- 1,4,9,10-tetramethyltriptycene
- CTK0D6884
- AC1LGKV7
- Anthracene, 1,4,9,10-tetramethoxy-
- ZINC00340866
- AG-650/41069359
- MCULE-1223388738; 1,4,9,10-tetramethoxy-anthracene; ACMC-20mais; 1,4,9,10-tetramethyltriptycene; CTK0D6884; AC1LGKV7; Anthracene, 1,4,9,10-tetramethoxy-; ZINC00340866; AG-650/41069359;
- DYFRRSQQUPBIIX-UHFFFAOYSA-N
-
- Renchi: 1S/C24H22/c1-15-13-14-16(2)22-21(15)23(3)17-9-5-7-11-19(17)24(22,4)20-12-8-6-10-18(20)23/h5-14H,1-4H3
- Clave inchi: DYFRRSQQUPBIIX-UHFFFAOYSA-N
- Sonrisas: C12(C([H])([H])[H])C3=C([H])C([H])=C([H])C([H])=C3C(C([H])([H])[H])(C3=C([H])C([H])=C([H])C([H])=C13)C1=C(C([H])([H])[H])C([H])=C([H])C(C([H])([H])[H])=C21
Atributos calculados
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 0
- Recuento de átomos pesados: 24
- Cuenta de enlace giratorio: 0
9,10[1',2']-benzenoanthracene, 9,10-dihydro-1,4,9,10-tetramethyl- (en) Literatura relevante
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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